4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid
Overview
Description
4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid is a heterocyclic compound that features a quinazolinone core structure Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
Mechanism of Action
Mode of Action
It has been observed to influence the orientation-behavior reaction of rats under conditions of chronic immobilization stress . This suggests that the compound may interact with neurological targets, potentially influencing neurotransmitter systems or neural pathways.
Biochemical Pathways
Given its observed effects on behavior in rats, it may impact pathways related to stress response or motor function .
Result of Action
In studies on rats, 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid has been observed to increase orientation-searching and behavior activity, suggesting a potential actoprotective effect . This compound also appears to decrease emotional lability in these animals .
Future Directions
The future directions for “4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid” and related compounds could involve further molecular modification to improve their drug nominee potency . Given their wide range of biological activities, quinazolinone derivatives continue to be a topic of interest for the medicinal chemistry community .
Biochemical Analysis
Biochemical Properties
4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as penicillin-binding proteins, which are essential for bacterial cell wall synthesis . The compound binds to these proteins, inhibiting their activity and leading to antibacterial effects. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits the activity of penicillin-binding proteins by binding to their active sites . This inhibition disrupts bacterial cell wall synthesis, leading to cell death. Additionally, this compound can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various biochemical processes. Additionally, this compound may influence the activity of cofactors and other molecules involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of this compound is critical for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes heating anthranilic acid with triethyl orthoacetate to form an intermediate, which is then reacted with substituted anilines or amines under reflux conditions in glacial acetic acid . This method is efficient and yields the desired quinazolinone derivative with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the benzoic acid moiety.
Quinazolinone: A broader class of compounds that includes various derivatives with different substituents on the quinazoline core.
Uniqueness: 4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid is unique due to the presence of both the quinazolinone core and the benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-oxoquinazolin-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-3-1-2-4-13(12)16-9-17(14)11-7-5-10(6-8-11)15(19)20/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGLPZFNBPATOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351302 | |
Record name | 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94242-54-3 | |
Record name | 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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